2-(4-Fluorophenoxy)cyclohexan-1-one
Description
2-(4-Fluorophenoxy)cyclohexan-1-one is a cyclohexanone derivative featuring a 4-fluorophenoxy substituent at the 2-position. The fluorine atom on the phenoxy group likely influences electronic properties, enhancing stability or modulating reactivity compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-(4-fluorophenoxy)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAROXPGTACBWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80711203 | |
| Record name | 2-(4-Fluorophenoxy)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80711203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59798-93-5 | |
| Record name | 2-(4-Fluorophenoxy)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80711203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)cyclohexan-1-one typically involves the reaction of 4-fluorophenol with cyclohexanone under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(4-Fluorophenoxy)cyclohexan-1-one is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Properties
The substituent on the cyclohexanone ring significantly impacts physical, chemical, and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Cyclohexanone Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenoxy group in the target compound likely enhances electrophilicity at the ketone compared to methoxy (electron-donating) or nitro (electron-withdrawing) substituents in analogs .
- Amino-Substituted Analogs: Ethylamino or methylamino groups (e.g., MXE, 2-MDCK) confer psychoactivity via NMDA receptor modulation, whereas hydroxy groups (aldol products) are synthetic intermediates .
- Stereochemical Outcomes : Asymmetric aldol reactions using prolinamide catalysts achieve high enantioselectivity (up to 98% ee) for hydroxy-aryl derivatives, critical for pharmaceutical applications .
Analytical Characterization Techniques
Biological Activity
2-(4-Fluorophenoxy)cyclohexan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of cyclohexanone with 4-fluorophenol in the presence of an acid catalyst. The resulting compound features a cyclohexane ring substituted with a fluorophenoxy group, which is crucial for its biological activity.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound, including:
- Antimicrobial Activity : The compound has shown promising results against a range of bacterial strains. For instance, it exhibited minimum inhibitory concentrations (MICs) comparable to known antibiotics, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Properties : Research has indicated that compounds with similar structures possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Preliminary data suggest that this compound may also inhibit COX-1 and COX-2, leading to reduced production of pro-inflammatory mediators such as prostaglandins.
- Cytotoxicity : In vitro studies demonstrated that this compound could induce necrosis in certain cancer cell lines, such as A172 and AGS, with IC50 values indicating significant cytotoxicity at specific concentrations.
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial activity of various derivatives, including this compound, found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The MIC values were reported at concentrations as low as 12.5 μg/mL, demonstrating its potential utility in treating bacterial infections.
Case Study 2: Anti-inflammatory Effects
In a comparative analysis of anti-inflammatory agents, this compound was tested against standard drugs like diclofenac. The compound showed IC50 values of approximately 30 μM for COX-2 inhibition, suggesting a mechanism similar to conventional non-steroidal anti-inflammatory drugs (NSAIDs).
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of the fluorine atom in the para position of the phenyl ring enhances the lipophilicity and overall biological activity of the compound. Modifications to the cyclohexane moiety have also been explored to optimize potency and selectivity against specific targets.
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| This compound | Cytotoxicity (A172) | 32.21 |
| Cytotoxicity (AGS) | 63.39 | |
| COX-2 Inhibition | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
